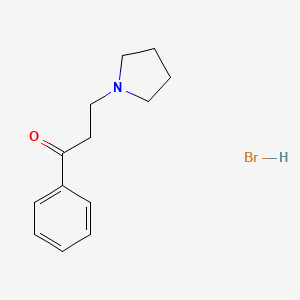
1-Phenyl-3-pyrrolidin-1-yl-propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-3-pyrrolidin-1-yl-propan-1-one is a chemical compound that features a phenyl group attached to a pyrrolidine ring via a propanone chain
Preparation Methods
The synthesis of 1-Phenyl-3-pyrrolidin-1-yl-propan-1-one typically involves the reaction of a phenylacetone derivative with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol, and the product is purified through recrystallization or distillation .
Chemical Reactions Analysis
1-Phenyl-3-pyrrolidin-1-yl-propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst such as palladium on carbon, resulting in the formation of alcohols.
Scientific Research Applications
1-Phenyl-3-pyrrolidin-1-yl-propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-pyrrolidin-1-yl-propan-1-one involves its interaction with specific molecular targets. It is believed to affect neurotransmitter systems by inhibiting the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This action is similar to that of other psychostimulant compounds .
Comparison with Similar Compounds
1-Phenyl-3-pyrrolidin-1-yl-propan-1-one can be compared to other similar compounds such as:
2-Phenyl-3-pyrrolidin-1-yl-propan-1-ol: This compound has a hydroxyl group instead of a ketone group, which affects its reactivity and biological activity.
1-Phenyl-3-piperidin-1-yl-propan-1-one: The piperidine ring in this compound provides different steric and electronic properties compared to the pyrrolidine ring.
These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
90548-77-9 |
|---|---|
Molecular Formula |
C13H18BrNO |
Molecular Weight |
284.19 g/mol |
IUPAC Name |
1-phenyl-3-pyrrolidin-1-ylpropan-1-one;hydrobromide |
InChI |
InChI=1S/C13H17NO.BrH/c15-13(12-6-2-1-3-7-12)8-11-14-9-4-5-10-14;/h1-3,6-7H,4-5,8-11H2;1H |
InChI Key |
ZKXIKMLYWBIEJL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCC(=O)C2=CC=CC=C2.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















